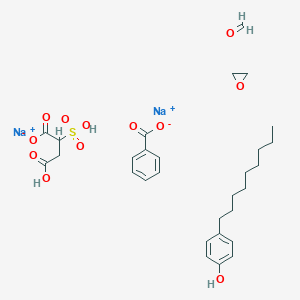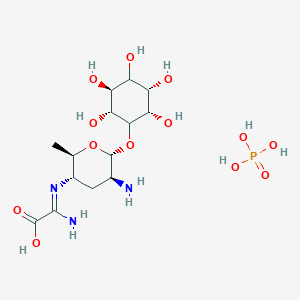
1,5-Diazatricyclo(4.2.2.22,5)dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diazatricyclo(4.2.2.22,5)dodecane, commonly known as DABCO, is a cyclic organic compound that belongs to the family of diaza compounds. It has been widely used as a catalyst in various chemical reactions due to its unique chemical structure and properties.
Mechanism Of Action
DABCO acts as a nucleophile and a base in various chemical reactions. It can form complexes with various metal ions, which can enhance its catalytic activity. DABCO can also act as a hydrogen bond donor and acceptor, which can facilitate the formation of intermediates in chemical reactions.
Biochemical And Physiological Effects
DABCO has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. DABCO has also been found to have antitumor activity and can induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
DABCO has several advantages as a catalyst in lab experiments. It is readily available, stable, and easy to handle. It can also be used in a wide range of chemical reactions. However, DABCO has some limitations as a catalyst. It can be toxic to cells at high concentrations and can also cause skin irritation.
Future Directions
There are several future directions for the research on DABCO. One direction is to explore its potential as a catalyst in the synthesis of new organic compounds. Another direction is to study its mechanism of action in various chemical reactions. Additionally, further research can be done to explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
DABCO can be synthesized by the reaction of 1,2-dichloroethane with ethylenediamine in the presence of sodium carbonate. The reaction yields DABCO as a white crystalline solid with a melting point of 118-120°C. Other methods of synthesis include the reaction of diethanolamine with paraformaldehyde and the reaction of ethylenediamine with formaldehyde.
Scientific Research Applications
DABCO has been widely used as a catalyst in various chemical reactions such as polymerization, oxidation, and reduction reactions. It has also been used in the synthesis of organic compounds such as amino acids, peptides, and nucleosides. DABCO has been found to be an effective catalyst in the synthesis of chiral compounds and in the asymmetric synthesis of organic compounds.
properties
CAS RN |
100098-23-5 |
|---|---|
Product Name |
1,5-Diazatricyclo(4.2.2.22,5)dodecane |
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1,5-diazatricyclo[4.2.2.22,5]dodecane |
InChI |
InChI=1S/C10H18N2/c1-5-11-6-2-9(1)12-7-3-10(11)4-8-12/h9-10H,1-8H2 |
InChI Key |
DWJNJMOHBKOYPQ-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1N3CCC2CC3 |
Canonical SMILES |
C1CN2CCC1N3CCC2CC3 |
Other CAS RN |
100098-23-5 |
synonyms |
1,5-Diazatricyclo[4.2.2.22,5]dodecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one](/img/structure/B34072.png)


![10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]](/img/structure/B34085.png)


![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)